molecular formula C10H15N3O B13211984 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine

4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine

Cat. No.: B13211984
M. Wt: 193.25 g/mol
InChI Key: RLWNFNBUIKOPIQ-UHFFFAOYSA-N
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Description

4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine is a heterocyclic compound with the molecular formula C10H15N3O. It is characterized by a pyrido[2,3-B]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of ethylamine with 2,3-dichloropyridine, followed by methoxylation using methanol in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-ethyl-6-methoxy-2,3-dihydro-1H-pyrido[2,3-b]pyrazine

InChI

InChI=1S/C10H15N3O/c1-3-13-7-6-11-8-4-5-9(14-2)12-10(8)13/h4-5,11H,3,6-7H2,1-2H3

InChI Key

RLWNFNBUIKOPIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC2=C1N=C(C=C2)OC

Origin of Product

United States

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